

physicochemical properties of 1-Allyl-1H-pyrazole

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Compound of Interest

Compound Name: 1-Allyl-1H-pyrazole

Cat. No.: B1608339

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Abstract

1-Allyl-1H-pyrazole is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a derivative of pyrazole, a core structure in numerous pharmaceuticals, understanding its fundamental physicochemical properties is paramount for its application in novel synthesis and drug design.^{[1][2][3]} This guide provides a comprehensive overview of the molecular structure, key physical and chemical properties, spectroscopic signature, and essential handling information for **1-Allyl-1H-pyrazole**. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical insights to support researchers in leveraging this versatile molecule.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in drug discovery, renowned for its presence in a wide array of bioactive compounds.^{[2][3]} Its derivatives exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][3]} The introduction of an allyl group at the N1 position of the pyrazole ring, yielding **1-Allyl-1H-pyrazole**, introduces a reactive handle for further functionalization and can significantly modulate the molecule's steric and electronic profile. This modification offers a valuable tool for chemists to fine-tune properties such as solubility, metabolic stability, and target binding affinity. A thorough

characterization of the parent **1-Allyl-1H-pyrazole** is the foundational first step for any research and development program utilizing this building block.

Molecular Structure and Identifiers

The foundational identity of a chemical compound lies in its structure and standardized identifiers. These are critical for accurate documentation, database searching, and regulatory compliance.

Molecular Structure

1-Allyl-1H-pyrazole consists of a five-membered aromatic pyrazole ring substituted with an allyl group on one of the nitrogen atoms.

Caption: Molecular Structure of **1-Allyl-1H-pyrazole**.

Key Identifiers

For unambiguous identification, the following identifiers are used for **1-Allyl-1H-pyrazole**.

Identifier	Value	Source
IUPAC Name	1-(prop-2-en-1-yl)-1H-pyrazole	[4]
CAS Number	35852-74-5	[4]
Molecular Formula	C ₆ H ₈ N ₂	[4]
Molecular Weight	108.14 g/mol	[4]
InChI	InChI=1S/C6H8N2/c1-2-5-8-6-3-4-7-8/h2-4,6H,1,5H2	[4]
InChIKey	BPPPRRLOPGKVMQ-UHFFFAOYSA-N	[4]
SMILES	C=CCN1C=CC=N1	[4]

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental conditions, from reaction setups to formulation and delivery in drug development. While specific experimental data for **1-Allyl-1H-pyrazole** is sparse in the literature, we can infer its likely properties based on its parent compound, 1H-pyrazole, and related structures.

Property	Value (1H-Pyrazole)	Predicted/Observed (1-Allyl-1H-pyrazole)	Rationale/Comments
Physical State	Colorless crystalline solid	Likely a liquid at room temperature	The addition of the flexible, non-polar allyl group is expected to disrupt crystal packing, lowering the melting point compared to the parent pyrazole.
Melting Point	66-68 °C[5]	< 25 °C	Alkylation on the pyrazole nitrogen typically reduces the melting point.
Boiling Point	187 °C[5]	Estimated ~170-190 °C	The increased molecular weight from the allyl group will raise the boiling point compared to pyrazole. For comparison, 1-Allyl-3,5-dimethyl-1H-pyrazole boils at 196-197 °C.[6]
Density	1.166 g/cm ³ (solid)[1]	Estimated ~0.95-1.05 g/mL	The density will likely be lower than solid pyrazole but in a similar range to other liquid N-alkylated pyrazoles.

Solubility	Soluble in water, ethanol, methanol, acetone[1]	Moderately soluble in organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water.	The allyl group increases the lipophilicity (hydrophobicity) of the molecule, reducing its solubility in polar solvents like water compared to the parent pyrazole.[7]
pKa	2.5 (for the conjugate acid)[7]	Estimated ~2.0-2.5	The electron-donating nature of the allyl group is minimal, so the basicity of the N2 nitrogen is expected to be very similar to that of the parent pyrazole.

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for a molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. The expected ^1H and ^{13}C NMR chemical shifts for **1-Allyl-1H-pyrazole** in CDCl_3 are predicted based on established principles and data from related structures.[8][9]

^1H NMR (Predicted):

- Pyrazole Ring Protons:
 - H5: ~7.5 ppm (doublet)
 - H3: ~7.4 ppm (doublet)

- H4: ~6.2 ppm (triplet)
- Allyl Group Protons:
 - Internal vinyl H: ~5.9-6.1 ppm (multiplet, ddt)
 - Terminal vinyl H (trans to CH₂): ~5.2 ppm (doublet)
 - Terminal vinyl H (cis to CH₂): ~5.1 ppm (doublet)
 - Methylene (CH₂): ~4.7 ppm (doublet)

¹³C NMR (Predicted):

- Pyrazole Ring Carbons: C5 (~139 ppm), C3 (~130 ppm), C4 (~105 ppm)
- Allyl Group Carbons: Internal vinyl C (~133 ppm), Terminal vinyl C (~118 ppm), Methylene C (~52 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- ~3100-3000 cm⁻¹: C-H stretching (aromatic and vinyl)
- ~2950-2850 cm⁻¹: C-H stretching (aliphatic CH₂)
- ~1645 cm⁻¹: C=C stretching (allyl group)
- ~1500-1400 cm⁻¹: C=N and C=C stretching (pyrazole ring)

Mass Spectrometry (MS)

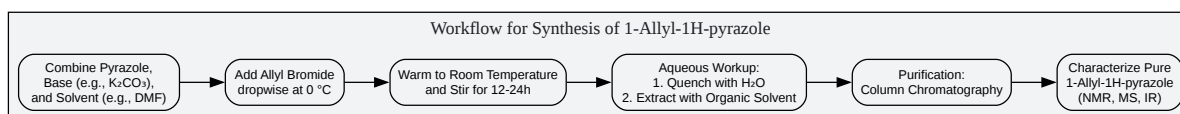
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

- Expected Molecular Ion [M]⁺: m/z = 108.07

Synthesis and Reactivity

General Synthesis Protocol

1-Allyl-1H-pyrazole is typically synthesized via the N-alkylation of pyrazole with an allyl halide, such as allyl bromide, in the presence of a base.^[7]



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Caption: General workflow for the synthesis of **1-Allyl-1H-pyrazole**.

Step-by-Step Experimental Protocol:

- **Reaction Setup:** To a round-bottom flask charged with pyrazole (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq), add a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
- **Cooling:** Place the flask in an ice bath and stir the suspension for 15 minutes.
- **Reagent Addition:** Add allyl bromide (1.1 eq) dropwise to the cooled suspension over 10-15 minutes.
- **Reaction:** Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 12-24 hours).
- **Workup:** Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude oil via flash column chromatography on silica gel to obtain the pure **1-Allyl-1H-pyrazole**.

Chemical Reactivity

The reactivity of **1-Allyl-1H-pyrazole** is characterized by the properties of both the pyrazole ring and the allyl group.

- **Pyrazole Ring:** The ring is generally stable but can undergo electrophilic substitution, although it is less reactive than pyrrole.
- **Allyl Group:** The terminal double bond is a site for a variety of reactions, including hydrogenation, halogenation, epoxidation, and polymerization, making it a versatile handle for further molecular elaboration.[\[8\]](#)

Safety and Handling

As a laboratory chemical, **1-Allyl-1H-pyrazole** must be handled with appropriate precautions.

- **Hazards:** It is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[4\]](#)[\[10\]](#)
- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety goggles, and a lab coat.[\[11\]](#) Handle in a well-ventilated area or a chemical fume hood.[\[10\]](#)
- **Storage:** Store in a cool, dry, well-ventilated place away from heat and ignition sources.[\[10\]](#) Keep the container tightly closed.
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[\[10\]](#)

Conclusion

1-Allyl-1H-pyrazole is a valuable building block in synthetic and medicinal chemistry. This guide has detailed its core physicochemical properties, spectroscopic profile, and synthetic

methodology. A firm grasp of these fundamentals is essential for any scientist aiming to incorporate this compound into their research. The combination of a stable, drug-like pyrazole core with a reactive allyl handle ensures that **1-Allyl-1H-pyrazole** will continue to be a molecule of interest in the pursuit of novel chemical entities.

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